1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of methoxy groups and a propan-2-yloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with an appropriate isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the compound may lead to the formation of corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted thioureas with different functional groups.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of methoxy and propan-2-yloxy groups may influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]guanidine: Contains a guanidine group instead of thiourea.
1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thioamide: Similar structure with a thioamide group.
Uniqueness
1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea is unique due to the combination of methoxy groups and a propan-2-yloxy substituent, which may confer distinct chemical and biological properties compared to other thioureas
Properties
Molecular Formula |
C15H24N2O3S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C15H24N2O3S/c1-11(2)20-7-5-6-16-15(21)17-12-8-13(18-3)10-14(9-12)19-4/h8-11H,5-7H2,1-4H3,(H2,16,17,21) |
InChI Key |
WRJZVCCPTPMWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=S)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.